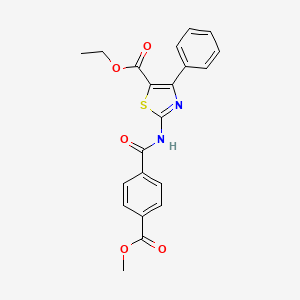![molecular formula C20H20ClN3O3 B2833494 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide CAS No. 898439-46-8](/img/structure/B2833494.png)
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide” is likely to be a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, an acetyl group, a chlorophenyl group, and an oxamide group. These functional groups would impart specific chemical and physical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the acetyl group could undergo nucleophilic acyl substitution reactions, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the oxamide could increase its solubility in polar solvents .科学的研究の応用
Corrosion Inhibition
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide, as part of quinoxaline derivatives, has been explored for corrosion inhibition properties. Quantum chemical calculations based on the Density Functional Theory (DFT) were performed on quinoxalines, revealing a significant relationship between the molecular structure of these compounds and their corrosion inhibition efficiency. This research implies that similar compounds, including the specified chemical, could serve as effective corrosion inhibitors for metals such as copper in aggressive environments like nitric acid media (Zarrouk et al., 2014).
Antimicrobial and Antitubercular Activities
The compound falls within a class of chemicals that have been synthesized and tested for antimicrobial and antitubercular activities. Novel carboxamide derivatives of 2-quinolones have shown promising results against bacterial, fungal, and tuberculosis-causing agents. This includes a series of synthesized compounds which were evaluated for their effectiveness by various assays, indicating the potential of such compounds in treating infectious diseases (Kumar et al., 2014).
Anticancer Properties
Research into quinoxaline derivatives, including compounds structurally related to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide, has revealed their potential as anticancer agents. Studies focusing on the synthesis, molecular modeling, and biological evaluation of such compounds have identified several with excellent to moderate anti-proliferative activities against various cancer cell lines. This highlights the therapeutic potential of these compounds in oncology, offering new avenues for cancer treatment (Awad et al., 2018).
Enzyme Inhibition for Drug Discovery
Quinoline-based compounds, including those with similarities to the specified chemical, have been assessed for their role as enzyme inhibitors, which is crucial for drug discovery. For instance, the inhibition of monoamine oxidases, enzymes linked to neurological disorders, by quinoline derivatives, offers insights into developing treatments for diseases such as depression and Parkinson's. The selectivity and potency of these inhibitors can lead to novel therapeutic agents, underscoring the versatility of quinoline compounds in medicinal chemistry (Mesiti et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(27)19(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPIBBJCDGDTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2833412.png)
![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)
![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)

![7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/no-structure.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)
![(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B2833421.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2833429.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2833430.png)

![Ethyl 3-[(4-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2833432.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)